Ethyl 3-hexylnon-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hexylnon-2-enoate is an organic compound with the molecular formula C17H32O2. It is an ester, characterized by a fruity odor, and is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hexylnon-2-enoate can be synthesized through the esterification of 3-hexylnon-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hexylnon-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: 3-hexylnon-2-enoic acid.
Reduction: 3-hexylnon-2-enol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hexylnon-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of ethyl 3-hexylnon-2-enoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar fruity odor, used as a solvent and flavoring agent.
Methyl butyrate: Another ester with a fruity odor, commonly used in flavorings and perfumes.
Ethyl propionate: Used in flavorings and as a solvent, with a similar ester functional group.
Uniqueness
Ethyl 3-hexylnon-2-enoate is unique due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific applications where other esters may not be suitable.
Properties
Molecular Formula |
C17H32O2 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
ethyl 3-hexylnon-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-7-9-11-13-16(14-12-10-8-5-2)15-17(18)19-6-3/h15H,4-14H2,1-3H3 |
InChI Key |
NEYBYVXMAULVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=O)OCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.